molecular formula C18H20FN3O2 B2825807 1-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-2-(4-methylphenyl)ethan-1-one CAS No. 2380079-96-7

1-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-2-(4-methylphenyl)ethan-1-one

Cat. No.: B2825807
CAS No.: 2380079-96-7
M. Wt: 329.375
InChI Key: ZROVRVWJSYNPLH-UHFFFAOYSA-N
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Description

1-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-2-(4-methylphenyl)ethan-1-one is a complex organic compound that features a fluoropyrimidine moiety linked to a piperidine ring, which is further connected to a methylphenyl ethanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-2-(4-methylphenyl)ethan-1-one typically involves multiple steps, starting with the preparation of the fluoropyrimidine intermediate. This intermediate is then reacted with piperidine under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs, often employing green chemistry principles to enhance sustainability .

Chemical Reactions Analysis

Types of Reactions

1-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-2-(4-methylphenyl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-2-(4-methylphenyl)ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 1-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-2-(4-methylphenyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyrimidine moiety is known to inhibit certain enzymes, thereby affecting cellular pathways and processes. This inhibition can lead to therapeutic effects, such as the suppression of tumor growth or the inhibition of viral replication .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Benzoyl-1-piperazinyl)-2-ethanedione
  • 5-Chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine

Uniqueness

1-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-2-(4-methylphenyl)ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluoropyrimidine moiety enhances its potential as an enzyme inhibitor, making it a valuable compound for medicinal chemistry research .

Properties

IUPAC Name

1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2-(4-methylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O2/c1-13-2-4-14(5-3-13)10-17(23)22-8-6-16(7-9-22)24-18-20-11-15(19)12-21-18/h2-5,11-12,16H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZROVRVWJSYNPLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)N2CCC(CC2)OC3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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